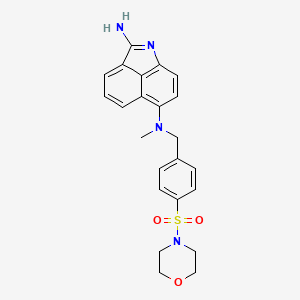

Metesind

Description

Properties

CAS No. |

138384-68-6 |

|---|---|

Molecular Formula |

C23H24N4O3S |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

6-N-methyl-6-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]benzo[cd]indole-2,6-diamine |

InChI |

InChI=1S/C23H24N4O3S/c1-26(21-10-9-20-22-18(21)3-2-4-19(22)23(24)25-20)15-16-5-7-17(8-6-16)31(28,29)27-11-13-30-14-12-27/h2-10H,11-15H2,1H3,(H2,24,25) |

InChI Key |

CVEGTZWWWRJCFK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=C4C=CC=C5C4=C(C=C3)N=C5N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AG 331 AG-331 N(6)-(4-(N-morpholinosulfonyl)benzyl)-N(6)-methyl-2,6-diaminobenz(cd)indole glucuronate |

Origin of Product |

United States |

Foundational & Exploratory

Metesind mechanism of action in cancer cells

Following a comprehensive search of publicly available scientific and medical literature, there is no information on a drug or compound named "Metesind." This suggests that "this compound" may be a fictitious name, a highly proprietary internal designation not yet disclosed publicly, or a potential misspelling of a different therapeutic agent.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the mechanism of action of "this compound" in cancer cells as requested. The core requirements of detailing its signaling pathways, providing quantitative data in tables, outlining experimental protocols, and creating visualizations cannot be fulfilled without any foundational data.

Researchers, scientists, and drug development professionals seeking information on anticancer agents are encouraged to verify the correct nomenclature and consult established scientific databases and peer-reviewed publications for accurate and detailed information on specific therapeutic molecules.

In-depth Technical Guide: Therapeutic Target of Metesind

Disclaimer: Extensive searches for a therapeutic agent named "Metesind" have not yielded any matching results in publicly available scientific literature, clinical trial databases, or pharmacological references. It is highly probable that "this compound" is a misnomer or a very early-stage compound not yet disclosed in the public domain.

Plasminogen Activator Inhibitor-1 (PAI-1) as a Therapeutic Target

Mechanism of Action

Signaling Pathway

Experimental Protocols

-

Sample Preparation: Plasma or tissue homogenate is collected from control and treated animal models.

-

Reaction Initiation: A known amount of t-PA or u-PA is added to the sample, followed by a plasmin-specific chromogenic substrate.

-

Data Acquisition: The rate of color development, which is proportional to plasmin activity, is measured spectrophotometrically at 405 nm.

Quantitative Data

| Compound | IC50 (nM) for PAI-1 Inhibition | In vivo Efficacy (Thrombus weight reduction %) |

| PAI-1 Inhibitor X | 15.2 | 45% at 10 mg/kg |

| PAI-1 Inhibitor Y | 8.7 | 62% at 10 mg/kg |

Monoacylglycerol Acyltransferase 2 (MOGAT2) as a Therapeutic Target

MOGAT2 is an enzyme that plays a critical role in the absorption of dietary fat in the small intestine. Inhibition of MOGAT2 is a promising strategy for the treatment of obesity and related metabolic disorders.

Mechanism of Action

MOGAT2 catalyzes the conversion of monoacylglycerol to diacylglycerol, a key step in the resynthesis of triglycerides in enterocytes. By inhibiting MOGAT2, the absorption of dietary fat is reduced, leading to decreased lipid accumulation and potential weight loss.

Signaling Pathway and Experimental Workflow

The workflow for identifying MOGAT2 inhibitors involves a series of in vitro and in vivo assays.

Experimental Protocols

Oral Fat Tolerance Test (OFTT):

This in vivo assay is used to evaluate the effect of MOGAT2 inhibitors on postprandial hyperlipidemia.

-

Animal Model: Mice are fasted overnight.

-

Drug Administration: The MOGAT2 inhibitor or vehicle is administered orally.

-

Fat Challenge: After a set period (e.g., 30 minutes), a bolus of lipid (e.g., corn oil) is given by oral gavage.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, 4 hours) post-lipid challenge.

-

Analysis: Plasma triglyceride levels are measured. A reduction in the area under the curve (AUC) for plasma triglycerides in the treated group compared to the vehicle group indicates efficacy.

Quantitative Data

The following table presents hypothetical data for a MOGAT2 inhibitor.

| Compound | MOGAT2 IC50 (µM) | Oral Fat Tolerance Test (Triglyceride AUC reduction %) |

| MOGAT2 Inhibitor A | 0.5 | 35% at 30 mg/kg |

| MOGAT2 Inhibitor B | 0.1 | 58% at 30 mg/kg |

Conclusion

References

Metesind: A Technical Guide to a Novel Thymidylate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metesind (also known as AG331) is a potent, non-classical inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Unlike traditional antifolates, this compound's mechanism of action is independent of the reduced folate carrier for cellular uptake and does not require intracellular polyglutamylation for its activity, potentially overcoming common mechanisms of resistance to other TS inhibitors.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to Thymidylate Synthase Inhibition

Thymidylate synthase is a pivotal enzyme in cell proliferation, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP.[1] The inhibition of TS leads to a depletion of the dTMP pool, disrupting DNA synthesis and ultimately inducing "thymineless death" in rapidly dividing cells, making it a well-established target for cancer chemotherapy.[1] Classical TS inhibitors, such as 5-fluorouracil (5-FU) and pemetrexed, have been cornerstones of cancer treatment for decades. However, their efficacy can be limited by cellular transport mechanisms and the development of resistance. This compound represents a novel class of lipophilic TS inhibitors designed to circumvent these limitations.

This compound (AG331): Mechanism of Action

This compound is a non-competitive inhibitor of thymidylate synthase. Its lipophilic nature allows it to passively diffuse across cell membranes, bypassing the need for the reduced folate carrier protein that transports many classical antifolates into the cell. Furthermore, it does not undergo polyglutamylation, a process that enhances the intracellular retention and activity of many other TS inhibitors. This unique pharmacological profile suggests that this compound may be active against tumors that have developed resistance to conventional antifolates through downregulation of the folate carrier or altered polyglutamylation.

The core mechanism of this compound involves the direct inhibition of thymidylate synthase, leading to a cascade of downstream effects culminating in cell cycle arrest and apoptosis.

References

In-Depth Technical Guide: Pharmacological Properties of Metesind Glucuronate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metesind glucuronate (also known as AG331) is a potent, specific, and lipophilic inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By targeting the cofactor binding site of TS, this compound glucuronate disrupts the production of dTMP, leading to an imbalance of deoxynucleotides, DNA damage, and subsequent cell death in rapidly proliferating cells. This technical guide provides a comprehensive overview of the pharmacological properties of this compound glucuronate, including its mechanism of action, pharmacokinetics, and available preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Mechanism of Action

This compound glucuronate's primary pharmacological activity is the inhibition of thymidylate synthase. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole intracellular de novo source of dTMP. Inhibition of TS leads to a depletion of the dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis. The resulting imbalance in the deoxynucleotide pool and the accumulation of dUMP can induce "thymineless death," a form of apoptosis triggered by DNA damage and stalled DNA replication.[1][2]

This compound glucuronate acts as a competitive inhibitor at the cofactor binding site of thymidylate synthase.[3] This mode of inhibition prevents the binding of 5,10-methylenetetrahydrofolate, thereby halting the catalytic cycle of the enzyme.

Signaling Pathway of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by this compound glucuronate initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this pathway.

Pharmacological Data

In Vitro Activity

This compound glucuronate has demonstrated potent inhibitory activity against thymidylate synthase in cell-based assays.

| Parameter | Value | Cell Line | Reference |

| IC50 | 0.7 µM | H35 | [3] |

| IC90 | 3.0 µM | H35 | [3] |

Table 1: In Vitro Inhibitory Concentrations of this compound Glucuronate

At a concentration of 10 µM in H35 cells, this compound glucuronate has been shown to cause cell cycle arrest in the S phase.

Pharmacokinetic Properties (Human, Phase I Clinical Trial)

A Phase I clinical trial of this compound glucuronate administered as a 5-day continuous infusion provided key pharmacokinetic parameters in cancer patients.

| Parameter | Value Range | Unit |

| Dose Range | 25 to 1000 | mg/m²/day |

| Mean Total Clearance | 11.6 to 30.0 | L/h/m² |

| Volume of Distribution at Steady State (Vss) | 279.5 to 758.7 | L/m² |

| Harmonic Mean Terminal Half-life (t½) | 20.2 | hours |

| Urinary Excretion (unchanged drug) | < 5 | % of dose |

Table 2: Pharmacokinetic Parameters of this compound Glucuronate in Humans

Pharmacokinetic analysis indicated that the clearance and volume of distribution were dose-independent across the tested range.

Clinical Observations (Phase I)

The major side effects observed in the Phase I trial were generally mild to moderate and included fatigue, nausea, vomiting, diarrhea, and fever. Dose-limiting toxicity was observed at 1000 mg/m²/day, manifesting as grade 4 reversible hyperbilirubinemia and elevated liver enzymes (aspartate aminotransferase, alanine aminotransferase, and gamma-glutamyltranspeptidase). These elevations in liver function tests were typically evident by day 3 of the infusion and resolved by day 8.

Evidence of thymidylate synthase inhibition in patients was demonstrated by a 1.8 to 3.8-fold increase in plasma deoxyuridine concentrations at the end of the infusion at doses ranging from 100 to 1000 mg/m².

Experimental Protocols

Thymidylate Synthase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds against thymidylate synthase, based on common practices in the field.

Materials:

-

Purified thymidylate synthase enzyme

-

dUMP (deoxyuridine monophosphate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

This compound glucuronate (or other test inhibitor)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2 and a reducing agent like β-mercaptoethanol)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of the enzyme, dUMP, 5,10-methylenetetrahydrofolate, and serial dilutions of this compound glucuronate in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a microplate or cuvette, add the thymidylate synthase enzyme solution to wells containing the different concentrations of this compound glucuronate. Include control wells with no inhibitor. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of dUMP and 5,10-methylenetetrahydrofolate to each well.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of dihydrofolate (DHF), a product of the reaction.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

A validated reverse-phase gradient HPLC method is essential for the quantification of this compound glucuronate in biological matrices such as plasma and urine.

Instrumentation and Conditions (Illustrative Example):

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Mobile Phase B: Organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to ensure separation from endogenous matrix components.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound glucuronate.

-

Injection Volume: Typically 10-50 µL.

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards of this compound glucuronate of known concentrations in the same biological matrix (e.g., blank plasma).

-

Sample Preparation:

-

Thaw patient samples and calibration standards.

-

To a known volume of sample/standard, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

-

Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phases.

-

Create a sequence including the calibration standards, quality control samples, and unknown patient samples.

-

Inject the samples onto the column and run the gradient method.

-

-

Data Analysis:

-

Integrate the peak area for this compound glucuronate in all chromatograms.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound glucuronate in the patient samples by interpolating their peak areas from the calibration curve.

-

Conclusion

This compound glucuronate is a targeted inhibitor of thymidylate synthase with demonstrated in vitro potency and clinical activity. The pharmacokinetic profile has been characterized in humans, and the primary toxicities are manageable and reversible. The provided data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound glucuronate in oncology. Future research should focus on elucidating its efficacy in various preclinical cancer models and further refining the dosing schedule to optimize the therapeutic index.

References

Metarrestin and its Effect on the Perinucleolar Compartment: A Technical Guide for Researchers and Drug Development Professionals

The perinucleolar compartment (PNC) is a subnuclear body increasingly recognized for its association with cancer malignancy and metastasis.[1][2] Its prevalence in a wide array of cancer cells, and near absence in healthy cells, earmarks it as a promising target for novel anti-cancer therapeutics.[3][4] This technical guide provides an in-depth exploration of Metarrestin, a first-in-class small molecule inhibitor of the PNC, its mechanism of action, and its effects on this cancer-associated nuclear body.

The Perinucleolar Compartment (PNC): A Marker of Malignancy

The PNC is a dynamic and irregular subnuclear structure situated at the periphery of the nucleolus.[1] Its structural integrity is critically dependent on continuous RNA polymerase III (Pol III) transcription and the presence of key RNA-binding proteins. Enriched in both RNA-binding proteins and Pol III transcripts, the PNC is implicated in various aspects of RNA metabolism. A strong correlation exists between the presence of PNCs and the metastatic potential of cancer cells, suggesting a role for this compartment in the progression of malignancy.

Metarrestin: A Novel Anti-Metastatic Agent Targeting the PNC

Metarrestin (ML246) is a pyrrole-pyrimidine-derived small molecule identified from a high-content screen of over 140,000 compounds for its ability to disassemble PNCs in cancer cells. This selective targeting of a structure almost exclusively found in oncogenic cells provides a promising therapeutic window. Preclinical studies have demonstrated that Metarrestin can inhibit cancer cell invasion in vitro and suppress the development of metastases in multiple mouse models of human cancer, leading to its investigation in clinical trials.

Mechanism of Action

Metarrestin's primary therapeutic effect stems from its ability to disrupt the PNC. This initial event triggers a cascade of downstream effects, including the disruption of the nucleolar structure and a subsequent inhibition of RNA polymerase I (Pol I) transcription. This is significant because Pol I transcription is a key driver of ribosome biogenesis, a process that is often upregulated in cancer cells to support their high proliferative and metabolic demands. Further investigation has revealed that Metarrestin interacts with the translation elongation factor eEF1A2, which is involved in protein synthesis.

The proposed signaling pathway for Metarrestin's action is visualized below:

Caption: Metarrestin's mechanism of action leading to metastasis inhibition.

Quantitative Data on Metarrestin's Efficacy

The following tables present a summary of the quantitative data from preclinical evaluations of Metarrestin.

Table 1: In Vitro Activity of Metarrestin

| Parameter | Cell Line(s) | Value | Reference |

| PNC Disassembly | Multiple cancer cell lines | Effective disassembly observed | |

| Inhibition of Invasion | Pancreatic cancer cell lines | Significant inhibition |

Table 2: In Vivo Anti-Metastatic Efficacy of Metarrestin

| Cancer Model | Key Finding | Quantitative Result | Reference |

| Pancreatic Cancer Xenograft | Extended Survival | Significant increase in lifespan | |

| Pancreatic Cancer Xenograft | Reduced Metastatic Burden | Dramatic reduction in metastatic tumors | |

| Breast Cancer Model | Reduced Metastatic Burden | Shrinking of metastatic tumors | |

| Prostate Cancer Model | Reduced Metastatic Burden | Shrinking of metastatic tumors |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Metarrestin on the PNC.

High-Content Screening for PNC Disassembly

The workflow for identifying PNC-disrupting compounds is as follows:

References

Investigating the Anti-Metastatic Potential of Metarrestin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data and mechanism of action for Metarrestin (formerly referred to as Metesind), a promising first-in-class anti-metastatic agent. Metarrestin was identified through a large-scale, high-content screening for compounds that disrupt the perinucleolar compartment (PNC), a nuclear structure highly correlated with the metastatic potential of cancer cells.

Core Mechanism of Action

Metarrestin's primary mechanism of action is the disruption of the perinucleolar compartment (PNC) in cancer cells. This leads to a cascade of events that ultimately inhibit metastatic processes. The key steps in this mechanism are:

-

PNC Disassembly: Metarrestin directly or indirectly causes the disassembly of the PNC, a structure prevalent in metastatic cancer cells but largely absent in healthy cells.

-

Interaction with eEF1A2: The drug is believed to interact with the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).

-

Inhibition of RNA Polymerase I (Pol I) Transcription: This interaction leads to the disruption of the nucleolar structure and a subsequent inhibition of RNA Polymerase I (Pol I) transcription.

-

Suppression of Ribosome Biogenesis: The inhibition of Pol I transcription curtails ribosome biogenesis, a critical process for the high protein synthesis demands of rapidly dividing and migrating cancer cells.

This multi-faceted mechanism selectively targets the cellular machinery that is hyperactive in metastatic cancer cells, leading to a reduction in their invasive and migratory capabilities.

Signaling Pathway of Metarrestin's Action

Caption: Metarrestin's proposed mechanism of action targeting the PNC and inhibiting Pol I transcription.

Preclinical Efficacy: In Vitro and In Vivo Data

Metarrestin has demonstrated significant anti-metastatic potential in a range of preclinical studies, including cell-based assays and animal models of human cancers.

In Vitro Studies

Metarrestin has shown potent activity in reducing PNC prevalence and inhibiting the invasive properties of various cancer cell lines.

| Cell Line | Cancer Type | IC50 for PNC Disruption | Effect on Invasion |

| PC-3M | Prostate Cancer | ~0.39 µM | Significant Inhibition |

| PANC-1 | Pancreatic Cancer | Not specified | Significant Inhibition |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified |

| HeLa | Cervical Cancer | Not specified | Not specified |

Note: Specific quantitative data on invasion inhibition and IC50 values for all cell lines would be detailed in the primary research publications.

In Vivo Studies

Preclinical trials in mouse models have shown that Metarrestin can significantly reduce metastasis and improve survival.[1]

| Cancer Model | Treatment Regimen | Reduction in Metastasis | Impact on Survival | Primary Tumor Growth |

| Pancreatic Cancer Xenograft | Not specified | Significant reduction in liver and lung metastases | More than doubled survival time | No significant effect |

| Breast Cancer PDX | Not specified | Significant reduction in metastatic burden | Extended survival | Not specified |

| Prostate Cancer Model | Not specified | Significant reduction in metastasis | Extended survival | Not specified |

Note: Specific dosages, treatment durations, and quantitative measures of metastatic burden and survival statistics (e.g., p-values, hazard ratios) are detailed in the source scientific literature.[2]

Key Experimental Protocols

This section outlines the methodologies for the pivotal experiments that established the anti-metastatic potential of Metarrestin.

High-Content Screening for PNC Disruptors

The discovery of Metarrestin was enabled by a sophisticated high-content screening (HCS) campaign designed to identify molecules that could disrupt the perinucleolar compartment.[3]

Objective: To identify small molecules that disassemble PNCs in a metastatic cancer cell line.

Methodology:

-

Cell Line and Reporter: A metastatic prostate cancer cell line, PC-3M, was engineered to stably express Green Fluorescent Protein fused to Polypyrimidine Tract Binding Protein (GFP-PTB). PTB is a known component of the PNC, and its fluorescent tagging allows for the visualization of the PNC structure.

-

Compound Library: A library of over 140,000 structurally diverse small molecules was screened.[4]

-

Assay Format: The assay was conducted in a 1536-well plate format for high throughput. PC-3M-GFP-PTB cells were seeded into the plates.

-

Compound Treatment: Compounds from the library were added to the wells at a defined concentration.

-

Automated Imaging: After an incubation period, the plates were imaged using an automated high-content imaging system. Multiple images were captured from each well.

-

Image Analysis: A custom image analysis algorithm was used to identify individual cells and to quantify the presence and integrity of the PNCs (visualized as distinct GFP-PTB foci).

-

Hit Identification: Compounds that caused a significant reduction in PNC prevalence without inducing significant cytotoxicity were identified as primary hits. Metarrestin was identified and optimized from these initial hits.

Experimental Workflow for High-Content Screening

Caption: High-content screening workflow for the identification of PNC-disrupting compounds.

In Vivo Metastasis Models

The anti-metastatic efficacy of Metarrestin was evaluated in several mouse models of human cancer. The following provides a general protocol outline.

Objective: To assess the effect of Metarrestin on metastasis formation and overall survival in vivo.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., NSG mice) were used.

-

Tumor Implantation:

-

Xenograft Models: Human cancer cell lines (e.g., PANC-1 for pancreatic cancer) were implanted orthotopically (e.g., in the pancreas) or via other routes (e.g., intravenous injection) to induce metastasis.

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients were implanted into the mice to better recapitulate human tumor biology.

-

-

Drug Administration: Once tumors were established or after a period to allow for micrometastasis, mice were randomized into treatment and control groups. Metarrestin was administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. The control group received a vehicle control.

-

Monitoring:

-

Tumor Growth: Primary tumor size was measured regularly using calipers or in vivo imaging.

-

Metastasis Assessment: At the study endpoint, organs such as the lungs and liver were harvested, and the number and size of metastatic nodules were quantified through histological analysis or imaging.

-

Survival: A separate cohort of animals was monitored for overall survival.

-

-

Toxicity Assessment: Animal weight, behavior, and organ histology were monitored to assess any potential toxicity of the treatment.

-

Statistical Analysis: Appropriate statistical tests were used to compare the metastatic burden and survival between the treated and control groups.

Clinical Development

Based on the promising preclinical data, Metarrestin has advanced into a Phase I clinical trial (NCT04222413) to evaluate its safety, tolerability, pharmacokinetics, and preliminary clinical activity in patients with metastatic solid tumors.[5]

Conclusion

Metarrestin represents a novel and promising therapeutic strategy specifically targeting the metastatic cascade. Its unique mechanism of action, centered on the disruption of the perinucleolar compartment, offers a selective approach to inhibiting the progression of advanced cancers. The robust preclinical data demonstrating a significant reduction in metastasis and improved survival in various cancer models, with a favorable safety profile, has provided a strong rationale for its ongoing clinical investigation. Further research and clinical trial results are anticipated to elucidate the full therapeutic potential of Metarrestin in the management of metastatic disease.

References

- 1. Experimental Drug Metarrestin Targets Metastatic Tumors - NCI [cancer.gov]

- 2. mdlinx.com [mdlinx.com]

- 3. Automated High-Content Screening for Compounds That Disassemble the Perinucleolar Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis | Baserga Lab [basergalab.yale.edu]

- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

The Cellular Impact of Rapamycin: A Technical Guide to its Effects on the mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] This technical guide provides an in-depth overview of the cellular pathways affected by Rapamycin treatment, with a primary focus on the mTOR signaling cascade. It includes a summary of quantitative data on its biological effects, detailed experimental protocols for key assays, and visualizations of the affected pathways and experimental workflows.

Mechanism of Action

Rapamycin exerts its biological effects by forming a complex with the intracellular receptor FK506-binding protein-12 (FKBP12).[1][4] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, thereby disrupting signals required for cell growth and proliferation. While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered insensitive to acute treatment, though prolonged exposure can indirectly affect its function.

Core Cellular Pathway Affected: The mTOR Signaling Cascade

The mTOR pathway is a critical signaling network that integrates cues from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Rapamycin's inhibition of mTORC1 leads to a cascade of downstream effects.

Key Downstream Effectors of mTORC1

-

S6 Kinase 1 (S6K1): A primary target of mTORC1, S6K1, when phosphorylated, promotes protein synthesis by phosphorylating several components of the translational machinery, including the 40S ribosomal protein S6. Rapamycin treatment leads to a dose-dependent decrease in the phosphorylation of S6K.

-

4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing its dissociation from eIF4E and allowing protein synthesis to proceed. Rapamycin treatment results in decreased phosphorylation of 4E-BP1.

-

Autophagy: mTORC1 negatively regulates autophagy, the cellular process of degrading and recycling damaged organelles and proteins. By inhibiting mTORC1, Rapamycin is a potent inducer of autophagy.

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Quantitative Data on the Effects of Rapamycin Treatment

The biological effects of Rapamycin are dose- and time-dependent. The following tables summarize quantitative data from various in vitro studies.

Table 1: Inhibition of Cell Proliferation by Rapamycin

| Cell Line | Assay | Concentration | Time (hours) | % Inhibition / Effect | Reference |

| T98G (Glioblastoma) | Cell Viability | 2 nM (IC50) | - | 50% inhibition | |

| U87-MG (Glioblastoma) | Cell Viability | 1 µM (IC50) | - | 50% inhibition | |

| J82 (Bladder Carcinoma) | BrdU Incorporation | 1 nM | 48 | Significant reduction | |

| T24 (Bladder Carcinoma) | BrdU Incorporation | 1 nM | 48 | Significant reduction | |

| RT4 (Bladder Carcinoma) | BrdU Incorporation | 1 nM | 48 | Significant reduction | |

| UMUC3 (Bladder Carcinoma) | BrdU Incorporation | 10 nM | 48 | Significant reduction | |

| Ca9-22 (Oral Cancer) | MTT Assay | ~15 µM (IC50) | 24 | 50% inhibition | |

| Human VM Endothelial Cells | MTT Assay | 1, 10, 100, 1000 ng/ml | 48 | Dose-dependent inhibition | |

| PEL Cell Lines | MTT Assay | 50 nM | 96 | Significant inhibition |

Table 2: Modulation of mTOR Pathway Proteins by Rapamycin

| Cell Line | Protein | Treatment | Effect | Reference |

| HEK293 | mTOR | ~0.1 nM Rapamycin (IC50) | Inhibition of mTOR activity | |

| MG63 (Osteosarcoma) | Phospho-4E-BP1 | Dose-dependent Rapamycin | Decreased expression | |

| MG63 (Osteosarcoma) | LC3-II | Dose-dependent Rapamycin | Increased expression | |

| T24 (Bladder Carcinoma) | Phospho-S6K, Phospho-S6 | Dose-dependent Rapamycin | Decreased phosphorylation | |

| UMUC3 (Bladder Carcinoma) | Phospho-S6K, Phospho-S6 | Dose-dependent Rapamycin | Decreased phosphorylation | |

| Raji, Daudi, Splenic B cells | Phospho-Erk1/2 | 100 ng/ml Rapamycin | Attenuated hsBAFF-induced phosphorylation |

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines a general procedure for assessing the effect of Rapamycin on cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cell line of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 5-10% FBS)

-

Rapamycin stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10^5 cells/well and incubate overnight to allow for cell attachment.

-

Rapamycin Treatment: Prepare serial dilutions of Rapamycin in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Rapamycin (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the untreated control.

Experimental Workflow Diagram:

Caption: Workflow for MTT cell viability assay.

Western Blot Analysis of mTOR Pathway Proteins

This protocol provides a general method for analyzing the phosphorylation status of key mTOR pathway proteins following Rapamycin treatment.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Rapamycin stock solution (in DMSO)

-

6-well or 10 cm cell culture dishes

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat cells with various concentrations of Rapamycin for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add ECL substrate.

-

Imaging: Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).

Experimental Workflow Diagram:

Caption: Workflow for Western Blot analysis.

Conclusion

Rapamycin is a powerful tool for dissecting the mTOR signaling pathway and holds significant therapeutic potential. Its primary mechanism of action involves the specific inhibition of mTORC1, leading to downstream effects on protein synthesis, cell proliferation, and autophagy. This guide provides a foundational understanding of the cellular pathways affected by Rapamycin, supported by quantitative data and detailed experimental protocols to aid researchers in their investigation of this important compound. Further research is warranted to fully elucidate the complex cellular responses to Rapamycin and to optimize its clinical applications.

References

Early-stage research on Metesind for solid tumors

- 1. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trial opens to evaluate a potential anti-metastasis compound | Center for Cancer Research [ccr.cancer.gov]

- 3. Clinical trial studies combination therapy for mesothelin-expressing solid tumors | Center for Cancer Research [ccr.cancer.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Changes in therapy for solid tumors: potential for overcoming drug resistance in vivo with molecular targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies on Metesind's cytotoxic effects

An In-Depth Technical Guide to the In Vitro Cytotoxic Effects of Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro cytotoxic effects of Doxorubicin (DOX), a cornerstone anthracycline antibiotic used extensively in chemotherapy. Doxorubicin is an effective anticancer medication for a range of solid and hematologic tumors.[1] Its efficacy stems from multiple mechanisms that disrupt cancer cell replication and induce programmed cell death. This document details these mechanisms, presents quantitative cytotoxicity data across various cell lines, outlines a standard experimental protocol for assessing its effects, and visualizes key pathways and workflows.

Core Mechanisms of Action

Doxorubicin's cytotoxic activity is primarily attributed to a combination of mechanisms that ultimately lead to cell cycle arrest and apoptosis[2]:

-

DNA Intercalation: DOX inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.[3][4]

-

Topoisomerase II Inhibition: The DOX-DNA complex traps the topoisomerase II enzyme, preventing the re-ligation of DNA strands that the enzyme breaks to manage DNA topology. This leads to the accumulation of permanent single- and double-strand DNA breaks.[5]

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which reacts with oxygen to produce superoxide and other reactive oxygen species. This oxidative stress causes significant damage to cellular components, including DNA, lipids, and proteins, and can trigger apoptotic pathways.

Doxorubicin-Induced Apoptotic Signaling Pathway

Doxorubicin primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is tightly regulated by the Bcl-2 family of proteins and a cascade of cysteine proteases known as caspases.

Upon DNA damage by DOX, the tumor suppressor protein p53 is often activated in cancer cells. This activation leads to a shift in the balance of Bcl-2 family proteins. The expression of pro-apoptotic proteins like Bax is increased, while the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL is decreased. This results in a higher Bax/Bcl-2 ratio, which is a critical determinant for apoptosis initiation.

Elevated Bax levels promote Mitochondrial Outer Membrane Permeabilization (MOMP), creating pores that allow for the release of cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, most notably caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Quantitative Data: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Doxorubicin against various human cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference(s) |

| Breast | ||||

| MCF-7 | Adenocarcinoma | 1.20 | - | |

| MCF-7 | Adenocarcinoma | 2.50 | - | |

| JIMT-1 | Adenocarcinoma | 0.214 | - | |

| MDA-MB-468 | Adenocarcinoma | 0.021 | - | |

| AMJ13 | Carcinoma | - | 223.6 | |

| Colon | ||||

| HCT116 | Carcinoma | - | 24.30 | |

| Prostate | ||||

| PC3 | Adenocarcinoma | - | 2.64 | |

| Liver | ||||

| Hep-G2 | Hepatocellular Carcinoma | 12.18 | - | |

| Hep-G2 | Hepatocellular Carcinoma | - | 14.72 | |

| Cervical | ||||

| HeLa | Adenocarcinoma | 2.92 | - | |

| Lung | ||||

| A549 | Carcinoma | > 20 | - | |

| Kidney | ||||

| 293T (Control) | Embryonic Kidney | - | 13.43 |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time (e.g., 24, 48, or 72 hours) and specific assay protocols.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Doxorubicin stock solution

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Doxorubicin in serum-free medium. Remove the existing medium from the wells and add 100 µL of the various DOX concentrations (in triplicate). Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition:

-

Technical Note: Doxorubicin is a colored compound that can interfere with absorbance readings. To avoid this, carefully remove the drug-containing medium and wash the cells with 100 µL of PBS.

-

After washing, add 100 µL of fresh serum-free medium and 20 µL of MTT reagent to each well.

-

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value.

References

- 1. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]

- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of doxorubicin treatment at the expression levels of BCL-2 and BAX on MCF7 cell line [ajsr.journals.ekb.eg]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide to Metesind (AG-331): A Potent Thymidylate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metesind, also known by its developmental code AG-331, is a lipophilic, non-glutamate-containing quinazoline-based thymidylate synthase (TS) inhibitor. As a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a critical precursor for DNA replication and repair, thymidylate synthase represents a well-established target for cancer chemotherapy. This compound was designed to overcome some of the limitations of traditional antifolate TS inhibitors, such as the reliance on the reduced folate carrier for cellular uptake and the need for intracellular polyglutamylation for activity. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and available pharmacological data for this compound.

Chemical Structure and Properties

This compound is chemically described as 6-N-methyl-6-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]benzo[cd]indole-2,6-diamine. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-N-methyl-6-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]benzo[cd]indole-2,6-diamine | [1] |

| Molecular Formula | C₂₃H₂₄N₄O₃S | [1] |

| Molecular Weight | 436.5 g/mol | [1] |

| CAS Number | 138384-68-6 | [1] |

| Synonyms | AG-331, Metesindum | [1] |

| InChIKey | CVEGTZWWWRJCFK-UHFFFAOYSA-N |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of related diaminoindoles and N-benzyl derivatives has been described. The general approach likely involves the construction of the benzo[cd]indole core, followed by functionalization at the 6-position with the N-methyl-N-[(4-morpholin-4-ylsulfonylphenyl)methyl] moiety. The synthesis of indole derivatives can be complex, often requiring multiple steps and careful control of reaction conditions to achieve the desired regioselectivity and yield.

Mechanism of Action: Thymidylate Synthase Inhibition

This compound exerts its cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme in the DNA synthesis pathway.

The Thymidylate Synthase Pathway

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and repair. By inhibiting TS, this compound depletes the intracellular pool of dTTP, leading to an imbalance in deoxynucleotides and an accumulation of dUMP. This disruption in DNA precursor synthesis ultimately results in DNA damage, cell cycle arrest in the S phase, and apoptosis (programmed cell death).

Pharmacological Characteristics

This compound is a lipophilic compound, a property that allows it to be independent of the reduced folate carrier for cellular entry. Furthermore, it does not require intracellular polyglutamylation to exert its inhibitory effect on thymidylate synthase.

Preclinical and Clinical Data

A Phase I clinical trial of this compound administered as a 5-day continuous infusion provided key insights into its pharmacokinetic profile and dose-limiting toxicities.

Pharmacokinetic Properties

The following table summarizes the pharmacokinetic parameters of this compound from the Phase I trial.

| Parameter | Value Range |

| Dose Range | 50 - 1000 mg/m²/day |

| Mean Total Clearance | 11.6 - 30.0 L/h/m² |

| Volume of Distribution at Steady State | 279.5 - 758.7 L/m² |

| Harmonic Mean Terminal Half-life | 20.2 hours |

| Urinary Excretion (unchanged drug) | < 5% |

Data from the Phase I trial of AG331 as a 5-day continuous infusion.

Clinical Efficacy and Toxicity

Evidence of thymidylate synthase inhibition was observed in the Phase I trial, with plasma deoxyuridine concentrations increasing 1.8- to 3.8-fold from pretreatment values at doses ranging from 100 to 1000 mg/m². The dose-limiting toxicity was reversible elevation of bilirubin and aminotransferases at 1000 mg/m²/day. Other reported side effects included mild to moderate fatigue, nausea, vomiting, diarrhea, and fever.

Preclinical studies in the human ileocecal adenocarcinoma cell line HCT-8 demonstrated that AG-331 induces dose-dependent DNA double-strand breaks, primarily in nascent DNA. This effect was protected by the DNA polymerase inhibitor aphidicolin, indicating that replicative DNA synthesis is a key factor in the drug's mechanism of inducing DNA damage.

Experimental Protocols

Determination of Pharmacokinetics

In the Phase I trial, serum and urine samples were analyzed using a novel high-pressure liquid chromatography (HPLC) method to determine the pharmacokinetics of AG331. While the detailed protocol for this specific method is not provided in the abstract, a general workflow for such an analysis would typically involve:

-

Sample Preparation: Precipitation of proteins from serum samples, often with a solvent like acetonitrile, followed by centrifugation to separate the protein pellet. Urine samples may require dilution.

-

Chromatographic Separation: Injection of the supernatant onto a reverse-phase HPLC column (e.g., a C18 column). A mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile) is used to elute the drug and its metabolites.

-

Detection: A UV detector is commonly used to quantify the drug based on its absorbance at a specific wavelength.

-

Data Analysis: The concentration of the drug in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of the compound.

Conclusion

This compound (AG-331) is a potent, lipophilic thymidylate synthase inhibitor with a distinct pharmacological profile that differentiates it from classical antifolates. Its independence from the reduced folate carrier and lack of reliance on polyglutamylation for activity represent potential advantages. The available clinical data from a Phase I trial have established its pharmacokinetic profile and dose-limiting toxicities. Further research, including the publication of detailed synthesis and experimental protocols, would be invaluable for the scientific community to fully evaluate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Metesind, a Novel mTOR Pathway Inhibitor

These application notes provide a comprehensive overview of the experimental protocols for characterizing the in vitro anti-cancer effects of Metesind, a novel and potent inhibitor of the mTOR signaling pathway. The following sections detail the methodologies for assessing cell viability, apoptosis induction, and cell cycle arrest, along with illustrative data and pathway diagrams.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound were evaluated in various cancer cell lines. The data presented below are representative and intended to serve as a guideline for experimental design.

Table 1: Cell Viability (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |

| MCF-7 | Breast Cancer | 50 |

| A549 | Lung Cancer | 120 |

| U-87 MG | Glioblastoma | 85 |

| PC-3 | Prostate Cancer | 200 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Concentration (nM) | Percentage of Apoptotic Cells (Annexin V Positive) |

| Vehicle Control (DMSO) | - | 5.2% |

| This compound | 50 | 35.8% |

| This compound | 100 | 55.1% |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

| Treatment | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | - | 55.3% | 30.1% | 14.6% |

| This compound | 50 | 75.2% | 15.5% | 9.3% |

| This compound | 100 | 82.1% | 10.2% | 7.7% |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows for the key experimental protocols.

Caption: this compound inhibits the mTORC1 signaling pathway.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for apoptosis detection by flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.[1][2][3]

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.[4]

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells after treatment with this compound using flow cytometry.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in a 6-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with the desired concentrations of this compound (e.g., 50 nM and 100 nM) and a vehicle control for 48 hours.

-

-

Cell Harvesting and Staining:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Differentiate the cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression by staining the cellular DNA with propidium iodide.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in a 6-well plate.

-

Incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound (e.g., 50 nM and 100 nM) and a vehicle control for 24 hours.

-

-

Cell Fixation:

-

Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

DNA Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Use a histogram to visualize the DNA content distribution.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content.

-

References

Application Notes and Protocols for Metarrestin in Pancreatic Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metarrestin

Metarrestin (also known as ML246) is a first-in-class, orally active small molecule inhibitor with potent anti-metastatic properties. It was identified through a high-content screen for compounds that disrupt the perinucleolar compartment (PNC), a subnuclear structure predominantly found in metastatic cancer cells.[1][2][3] The prevalence of PNCs is positively correlated with the metastatic potential and aggressiveness of various solid tumors, including pancreatic cancer.[4][5] Unlike traditional cytotoxic agents that target rapidly dividing cells, metarrestin selectively targets the metastatic phenotype, offering a promising therapeutic strategy for advanced and metastatic pancreatic cancer. Preclinical studies have demonstrated its ability to suppress metastatic development, extend survival in animal models of pancreatic cancer, and penetrate the dense desmoplastic stroma characteristic of these tumors, all with no significant organ toxicity.

Mechanism of Action

Metarrestin's primary mechanism of action is the disassembly of the PNC. This is achieved, at least in part, through its interaction with the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2). This interaction leads to the disruption of the nucleolar structure and inhibition of RNA polymerase I (Pol I) transcription. The integrity of the nucleolus and Pol I activity are crucial for ribosome biogenesis, a process that is often upregulated in cancer cells to support their high proliferation and metabolic rates. By disrupting these processes, metarrestin effectively dismantles the PNC, which is associated with a reduction in the metastatic capabilities of cancer cells.

Signaling Pathway of Metarrestin

References

- 1. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis | Baserga Lab [basergalab.yale.edu]

- 2. mdpi.com [mdpi.com]

- 3. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The perinucleolar compartment associates with malignancy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metesind (Medetomidine) in In Vivo Animal Studies

Disclaimer: The term "Metesind" did not yield specific results in scientific literature searches. This document has been prepared based on the extensive available data for Medetomidine , a potent and selective α2-adrenergic agonist commonly used in veterinary medicine and animal research, which is presumed to be the intended compound. Researchers should verify the identity of their compound before applying these protocols.

Introduction

Medetomidine is a synthetic compound used as a sedative and analgesic in a wide range of animal species. Its mechanism of action involves the stimulation of α2-adrenergic receptors in the central and peripheral nervous systems.[1][2][3][4] This activation leads to a decrease in the release of norepinephrine, resulting in sedation, muscle relaxation, and analgesia.[1] Due to its efficacy and reversible nature—its effects can be counteracted by α2-adrenergic antagonists like atipamezole—medetomidine is a valuable tool for various in vivo research applications, from minor procedures to surgical anesthesia, often in combination with other agents.

These application notes provide a detailed overview of Medetomidine dosage and administration for in vivo animal studies, with a focus on mice, rats, and dogs. The provided protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines.

Data Presentation: Medetomidine Dosage by Animal Model

The following tables summarize recommended dosages of Medetomidine for different animal species and administration routes. Dosages can vary significantly based on the desired depth and duration of sedation or anesthesia, and whether it is used as a sole agent or in combination with other drugs.

Table 1: Medetomidine Dosage in Mice

| Route of Administration | Dosage Range (mg/kg) | Purpose | Notes | Reference |

| Intraperitoneal (IP) | 0.1 - 0.3 | Sedation, Anesthesia (in combination) | Often combined with ketamine (e.g., 75 mg/kg) for surgical anesthesia. Lower doses (0.1-0.2 mg/kg) can induce hypothermia. | |

| Subcutaneous (SC) | 1.0 | Anesthesia (in combination) | Used in combination with ketamine (75 mg/kg) for surgical anesthesia. |

Table 2: Medetomidine Dosage in Rats

| Route of Administration | Dosage Range | Purpose | Notes | Reference |

| Intraperitoneal (IP) | 0.2 - 0.5 | Surgical Anesthesia (in combination) | Commonly used with ketamine (75 mg/kg). | |

| Subcutaneous (SC) | 0.12 (bolus) + 0.08 (infusion) | Anesthesia for fMRI | Bolus followed by continuous infusion (mg/kg/hr) to maintain a stable anesthetic plane. | |

| Intravenous (IV) Infusion | 100 - 300 µg/kg/hr | Sedation for fMRI | Continuous infusion maintains sedation for extended periods. Stepping up the dose can prolong the effect. |

Table 3: Medetomidine Dosage in Dogs

| Route of Administration | Dosage Range | Purpose | Notes | Reference |

| Intravenous (IV) Bolus | 20 - 40 µg/kg | Sedation and Analgesia | Produces a mean duration of lateral recumbency of approximately 103 minutes at 20 µg/kg. | |

| Intravenous (IV) Infusion | 2 µg/kg (bolus) + 1 µg/kg/hr (infusion) | Extended Sedation | Provides clinically relevant sedation for extended periods. | |

| Intravenous (IV) Infusion | 4 µg/kg (bolus) + 2 µg/kg/hr (infusion) | Deeper Extended Sedation | Induces a deeper level of sedation compared to the lower infusion rate. |

Experimental Protocols

Protocol 1: Sedation and Anesthesia in Mice using Medetomidine/Ketamine Combination

Objective: To induce surgical anesthesia in mice for a moderate duration (30-45 minutes).

Materials:

-

Medetomidine hydrochloride solution (e.g., 1 mg/mL)

-

Ketamine hydrochloride solution (e.g., 100 mg/mL)

-

Sterile saline for dilution

-

1 mL syringes with 25-27 gauge needles

-

Heating pad to prevent hypothermia

-

Atipamezole hydrochloride for reversal (optional)

Procedure:

-

Animal Preparation: Weigh the mouse accurately to determine the correct dosage. Place the mouse in a clean cage on a heating pad to maintain body temperature, as medetomidine can induce hypothermia.

-

Drug Preparation: Prepare a fresh solution of Medetomidine and Ketamine. For a target dose of 1 mg/kg Medetomidine and 75 mg/kg Ketamine, the drugs can be combined in the same syringe. Dilute with sterile saline to an appropriate injection volume (e.g., 10 mL/kg).

-

Administration: Administer the drug combination via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Monitoring: Continuously monitor the mouse for the loss of the righting reflex to determine the onset of anesthesia. Confirm surgical anesthesia by the absence of a pedal withdrawal reflex (toe pinch). Monitor respiratory rate and body temperature throughout the procedure.

-

Recovery: Allow the mouse to recover on a heating pad to maintain body temperature. If rapid recovery is desired, atipamezole (typically at a dose of 1-2.5 mg/kg) can be administered.

Protocol 2: Continuous Intravenous Infusion for Extended Sedation in Rats for Imaging Studies

Objective: To maintain a stable plane of sedation in rats for an extended period (e.g., >3 hours) for functional magnetic resonance imaging (fMRI).

Materials:

-

Medetomidine hydrochloride solution

-

Infusion pump

-

Intravenous catheter (e.g., jugular or femoral vein)

-

Sterile saline

-

Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

Procedure:

-

Catheter Placement: Anesthetize the rat with a short-acting anesthetic (e.g., isoflurane) to surgically place an intravenous catheter.

-

Loading Dose and Infusion: Once the catheter is secured, discontinue the volatile anesthetic. Administer an initial loading dose of Medetomidine (e.g., 100 µg/kg) followed immediately by a continuous infusion at a rate of 100 µg/kg/hr.

-

Dose Adjustment for Extended Studies: For experiments lasting longer than 3 hours, the infusion rate may need to be increased to maintain a consistent level of sedation. After an initial period (e.g., 1.5-2.5 hours) at 100 µg/kg/hr, the rate can be stepped up to 200 or 300 µg/kg/hr.

-

Physiological Monitoring: Throughout the infusion, continuously monitor vital signs, including heart rate, respiratory rate, and body temperature. Maintain body temperature with a heating blanket or circulating warm water pad.

-

Termination and Reversal: At the end of the experiment, discontinue the infusion. For a faster recovery, an α2-antagonist such as atipamezole can be administered.

Mandatory Visualizations

Signaling Pathway of Medetomidine

Caption: Medetomidine's mechanism of action via presynaptic α2-adrenergic receptor activation.

Experimental Workflow for In Vivo Sedation Study

Caption: A typical experimental workflow for an in vivo study using Medetomidine.

References

High-Content Screening Assays for Metesind Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind (also known as AG-331) is a potent and specific non-classical inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] As TS is the sole intracellular source for dTMP, its inhibition leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which is essential for DNA replication and repair.[1][3] Consequently, inhibition of TS can induce cell cycle arrest in the S-phase, trigger apoptosis, and ultimately lead to cell death in rapidly proliferating cells, making it a key target for cancer chemotherapy.[4] Furthermore, emerging evidence suggests that inhibition of TS can also lead to the upregulation of the tumor suppressor protein p53 and exhibit anti-angiogenic properties, further highlighting its therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for a suite of high-content screening (HCS) assays designed to quantitatively assess the cellular activity of this compound and other TS inhibitors. The assays are tailored to measure key phenotypic changes associated with TS inhibition, including effects on cell proliferation, cytotoxicity, cell cycle progression, apoptosis, p53 activation, and angiogenesis.

Data Presentation

The following tables summarize key quantitative data for this compound (AG-331) and a comparator thymidylate synthase inhibitor, D1694 (Raltitrexed), derived from published literature. This data is essential for establishing appropriate dose ranges and for the interpretation of results from the high-content screening assays described herein.

Table 1: Inhibitory Potency of this compound (AG-331)

| Parameter | Value | Cell Line | Reference |

| K_i_ (Thymidylate Synthase) | 1.2 nM | - | |

| IC_50_ (Cell Viability) | 0.4 - 0.9 µM | Various Cancer Cell Lines | |

| IC_50_ (TS Inhibition) | 0.7 µM | MGH-U1 (Human Bladder Cancer) | |

| IC_90_ (TS Inhibition) | 3.0 µM | MGH-U1 (Human Bladder Cancer) |

Table 2: Comparative Activity of Thymidylate Synthase Inhibitors in MGH-U1 Cells

| Compound | Cytotoxic IC_50_ | TS Inhibition IC_50_ | Increase in Thymidine Kinase Activity (at 10x IC_50_) | Increase in Nucleoside Transporter Expression (at 10x IC_50_) | Reference |

| This compound (AG-331) | > 20 µM | 0.7 µM | 1.8 - 2.5 fold | 22 - 31 fold | |

| D1694 (Raltitrexed) | 6.0 nM | 2.5 nM | 2.3 - 4.5 fold | 34 - 39 fold |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflow of the high-content screening assays.

Caption: this compound inhibits thymidylate synthase, blocking DNA synthesis and inducing cell cycle arrest and apoptosis.

Caption: General workflow for high-content screening assays.

Experimental Protocols

The following are detailed protocols for high-content screening assays to evaluate the cellular effects of this compound. These protocols are designed for use with automated microscopy and image analysis systems.

Protocol 1: Cell Proliferation and Cytotoxicity Assay

This assay simultaneously quantifies cell number and cytotoxicity to determine the dose-dependent effects of this compound on cell viability.

Materials:

-

Human cancer cell line (e.g., HCT-116, HT-29, or another suitable line)

-

Complete cell culture medium

-

384-well, black-walled, clear-bottom microplates

-

This compound (AG-331) and control compounds (e.g., D1694, 5-Fluorouracil)

-

Hoechst 33342 (for nuclear staining)

-

A cell-impermeant viability dye (e.g., propidium iodide or similar)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

Procedure:

-

Cell Seeding: Seed cells into a 384-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and control compounds in complete culture medium. Add the compounds to the cells and include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO_2_ incubator.

-

Staining:

-

Add the cell-impermeant viability dye to the live cells and incubate according to the manufacturer's instructions.

-

Gently wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes.

-

Wash the cells twice with PBS.

-

-

Image Acquisition: Acquire images using an automated high-content imaging system with appropriate filter sets for Hoechst 33342 and the viability dye.

-

Image Analysis: Use image analysis software to:

-

Identify and count the total number of nuclei (Hoechst 33342 positive).

-

Identify and count the number of dead cells (positive for the viability dye).

-

Calculate the percentage of viable cells for each treatment condition.

-

Protocol 2: S-Phase Cell Cycle Arrest Assay

This assay quantifies the proportion of cells in each phase of the cell cycle to determine if this compound induces S-phase arrest.

Materials:

-

Same as Protocol 1, with the addition of:

-

Click-iT™ EdU Alexa Fluor™ Imaging Kit (or similar kit for detecting DNA synthesis)

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.

-

Incubation: Incubate for a period sufficient to observe cell cycle effects (e.g., 24 hours).

-

EdU Labeling: Add EdU to the cell culture medium and incubate for 1-2 hours to label cells undergoing DNA synthesis.

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.

-

-

Click-iT™ Reaction: Perform the Click-iT™ reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.

-

Nuclear Staining: Stain the nuclei with Hoechst 33342.

-

Image Acquisition: Acquire images using appropriate filter sets for Hoechst 33342 and the EdU-Alexa Fluor™ dye.

-

Image Analysis:

-

Identify all nuclei based on Hoechst 33342 staining.

-

Measure the integrated nuclear intensity of the Hoechst 33342 signal to determine DNA content (G1, S, or G2/M).

-